3-Phenyl-1,2,5-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2,5-selenadiazole is an organoselenium compound that belongs to the class of selenadiazoles. These compounds are characterized by a five-membered ring containing selenium and nitrogen atoms. The unique properties of selenadiazoles make them valuable in various fields, including material science, medicinal chemistry, and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-1,2,5-selenadiazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with selenium dioxide in the presence of an oxidizing agent. Another method includes the cyclization of phenylselenourea with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound typically involves solventless synthesis techniques. These methods are environmentally friendly and efficient, allowing for the synthesis of various selenadiazole derivatives at room temperature .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2,5-selenadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenadiazoles to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are frequently used.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenadiazole derivatives.
Scientific Research Applications
3-Phenyl-1,2,5-selenadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,5-selenadiazole involves its interaction with cellular components, leading to oxidative stress and apoptosis. The compound induces apoptosis through the mitochondrial pathway, involving the activation of caspase-3/7 . Additionally, it acts as a radical scavenger, protecting cells from oxidative damage .
Comparison with Similar Compounds
1,2,3-Selenadiazole: Similar in structure but differs in the position of the selenium atom.
1,3,4-Selenadiazole: Known for its lower toxicity and stability compared to 1,2,5-selenadiazole.
1,2,3-Thiadiazole: Contains sulfur instead of selenium, exhibiting different chemical properties.
Uniqueness: 3-Phenyl-1,2,5-selenadiazole is unique due to its specific ring structure and the presence of selenium, which imparts distinct electronic and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
64109-11-1 |
---|---|
Molecular Formula |
C8H6N2Se |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
3-phenyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C8H6N2Se/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H |
InChI Key |
PPAAIQCRYXSSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[Se]N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.